Welcome to the BenchChem Online Store!
molecular formula C20H28O4 B8565022 Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene CAS No. 27136-15-8

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene

Cat. No. B8565022
M. Wt: 332.4 g/mol
InChI Key: NZEWVJWONYBVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06475688B1

Procedure details

Placed in a 1-liter capacity round reaction vessel were 400 g of deionized water, 3.6 g gum Arabic, and 3.6 g of lignosulfonic acid, and the vessel was set in a water bath. Then said vessel was equipped with a stirring device, a Dimroth condensing pipe, a dripping device, and a nitrogen supplying tube, and the resulting mixture was subjected to nitrogen bubbling while stirring, and was heated to 80° C. Thereafter, the nitrogen bubbling was replaced with a nitrogen gas flow, and a mixed monomer solution comprised of 81.2 g of styrene monomer, 18.8 g of n-butyl acrylate monomer, 25 g of methyl methacrylate monomer, and 0.6 g of benzoyl peroxide was added dropwise, and suspension polymerization was then carried out. After 18 hours, the reaction product was removed, washed with water, and filtered. The resulting reaction product was then dried. Thus styrene-n-butyl acrylate-methyl methacrylate copolymer (St-BA-MMA copolymer) was obtained as Compatibilizer S-1.
[Compound]
Name
gum
Quantity
3.6 g
Type
reactant
Reaction Step One
[Compound]
Name
lignosulfonic acid
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
81.2 g
Type
reactant
Reaction Step Three
Quantity
18.8 g
Type
reactant
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Five
Quantity
0.6 g
Type
reactant
Reaction Step Six
Name
Quantity
400 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[CH:10]=[CH2:11].[C:18]([O:23][CH3:24])(=[O:22])[C:19]([CH3:21])=[CH2:20].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[CH:10]=[CH2:11].[C:18]([O:23][CH3:24])(=[O:22])[C:19]([CH3:21])=[CH2:20] |f:5.6.7|

Inputs

Step One
Name
gum
Quantity
3.6 g
Type
reactant
Smiles
Step Two
Name
lignosulfonic acid
Quantity
3.6 g
Type
reactant
Smiles
Step Three
Name
Quantity
81.2 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Four
Name
Quantity
18.8 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Step Five
Name
Quantity
25 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Six
Name
Quantity
0.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Seven
Name
Quantity
400 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Placed in a 1-liter capacity round reaction vessel
CUSTOM
Type
CUSTOM
Details
the vessel was set in a water bath
CUSTOM
Type
CUSTOM
Details
was equipped with a stirring device
CUSTOM
Type
CUSTOM
Details
a Dimroth condensing pipe
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
suspension polymerization
CUSTOM
Type
CUSTOM
Details
the reaction product was removed
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The resulting reaction product
CUSTOM
Type
CUSTOM
Details
was then dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C(C=C)(=O)OCCCC.C(C(=C)C)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.